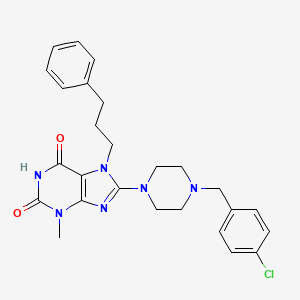

![molecular formula C14H17ClN2O2S B2566429 1-{4-Ethoxy-3-[(2-imino-2,3-dihydro-1,3-thiazol-3-yl)methyl]phenyl}ethan-1-one hydrochloride CAS No. 1052542-76-3](/img/structure/B2566429.png)

1-{4-Ethoxy-3-[(2-imino-2,3-dihydro-1,3-thiazol-3-yl)methyl]phenyl}ethan-1-one hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

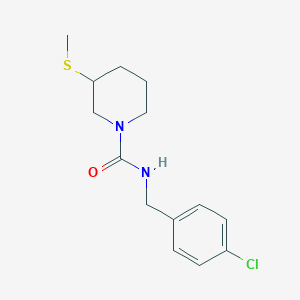

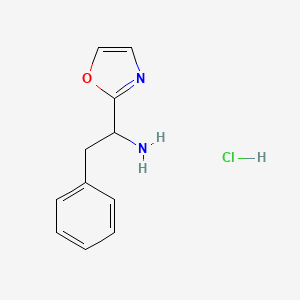

This compound is a complex organic molecule with a molecular formula of C14H17ClN2O2S and a molecular weight of 312.82 . It contains an ethoxy group, a thiazole ring, and a phenyl ring in its structure .

Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several functional groups. It has a thiazole ring, which is a five-membered ring containing nitrogen and sulfur atoms. Attached to this ring is a phenyl ring with an ethoxy group (an oxygen atom bonded to an ethyl group). The compound also contains an imino group (a nitrogen atom double-bonded to a carbon atom) and a ketone group (a carbon atom double-bonded to an oxygen atom) .Physical and Chemical Properties Analysis

The compound has a molecular weight of 312.82 . Other physical and chemical properties such as boiling point, melting point, and solubility are not specified in the available literature .Scientific Research Applications

Synthesis and Chemical Properties

Synthesis and Rearrangements in Thiazoline Imines : A study by Murav'eva, Shchukina, and Arkhangel'skaya (1967) explored the synthesis and rearrangement of thiazoline imines, including compounds structurally related to the specified chemical. This research provided insights into the chemical behavior and potential applications of these compounds (Murav'eva, Shchukina, & Arkhangel'skaya, 1967).

Synthesis of Related Compounds : Uma, Rajanna, Unnisa, and Saiprakash (2017) investigated the synthesis and biological activity of certain derivatives related to the specified compound, indicating the broader context in which these chemicals are studied (Uma, Rajanna, Unnisa, & Saiprakash, 2017).

Potential Biological Activities

Cardioprotective Activity : Drapak et al. (2019) synthesized derivatives of 2-arylimino-1,3-thiazoles and evaluated their cardioprotective activities. This study suggests that compounds structurally similar to the specified chemical may have potential as cardioprotective agents (Drapak et al., 2019).

Search for Angiotensin II Receptor Antagonists : Drapak et al. (2019) also conducted a study on 4-aryl-N-(aryl)-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imines to find potential antihypertensive drugs. This research is relevant because it shows the pharmaceutical applications of thiazol imine derivatives (Drapak et al., 2019).

Photoreactivity and Green Synthesis

Novel Photochemical Rearrangements : Bhatia et al. (1998) studied the photochemical rearrangements of dihydro-1,3-thiazines, which could provide insights into the photoreactivity of related compounds (Bhatia et al., 1998).

Green Synthesis in Ionic Liquid Media : Shahvelayati, Hajiaghababaei, and Sarmad (2017) described an efficient green synthesis method for a related compound, highlighting the environmental sustainability aspect of chemical synthesis (Shahvelayati, Hajiaghababaei, & Sarmad, 2017).

Molecular Docking Studies

- Molecular Docking and Quantum Chemical Calculations : Viji et al. (2020) conducted molecular docking and quantum chemical calculations on a related compound, demonstrating the potential of computational methods in understanding the properties of such chemicals (Viji et al., 2020).

Mechanism of Action

Target of Action

Indole and thiazole derivatives have been found to bind with high affinity to multiple receptors . .

Mode of Action

The mode of action of indole and thiazole derivatives can vary widely depending on their specific structure and the receptors they interact with

Biochemical Pathways

Indole and thiazole derivatives can affect various biochemical pathways due to their broad-spectrum biological activities

Biochemical Analysis

Biochemical Properties

1-{4-Ethoxy-3-[(2-imino-2,3-dihydro-1,3-thiazol-3-yl)methyl]phenyl}ethan-1-one hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. The thiazole ring in its structure is known for its biological activity, including antioxidant, antimicrobial, and anti-inflammatory properties . This compound can interact with enzymes such as oxidoreductases and transferases, influencing their activity and stability. The interactions are primarily through hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and enhance the reaction rate.

Cellular Effects

This compound affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of key signaling molecules such as kinases and phosphatases, leading to altered phosphorylation states of target proteins . This modulation can result in changes in gene expression, affecting cellular functions such as proliferation, differentiation, and apoptosis. Additionally, the compound influences cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through different pathways.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The thiazole ring can form stable complexes with metal ions, which are essential cofactors for many enzymes . This binding can either inhibit or activate enzyme activity, depending on the specific enzyme and the nature of the interaction. The compound can also influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it can degrade under extreme pH or temperature conditions . Long-term studies have shown that prolonged exposure to the compound can lead to cumulative effects on cellular function, including changes in cell viability and metabolic activity. These temporal effects are important considerations for experimental design and data interpretation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects such as enhanced antioxidant activity and reduced inflammation . At higher doses, it can induce toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which are responsible for its biotransformation . The compound can influence metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites. These interactions can have downstream effects on cellular energy production and biosynthetic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which regulate its intracellular concentration. Once inside the cell, it can bind to cytoplasmic and nuclear proteins, influencing its localization and accumulation in specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific organelles, such as mitochondria or the nucleus, through post-translational modifications or interaction with targeting signals . This localization can affect its ability to modulate cellular processes, such as energy production in mitochondria or gene expression in the nucleus.

Properties

IUPAC Name |

1-[4-ethoxy-3-[(2-imino-1,3-thiazol-3-yl)methyl]phenyl]ethanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2S.ClH/c1-3-18-13-5-4-11(10(2)17)8-12(13)9-16-6-7-19-14(16)15;/h4-8,15H,3,9H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLKGFYQKDZFRNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)C)CN2C=CSC2=N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>46.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49671284 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

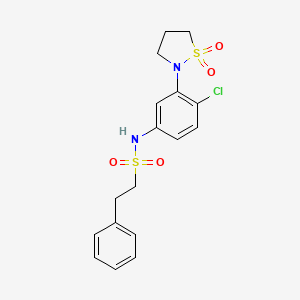

![2-fluoro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2566359.png)

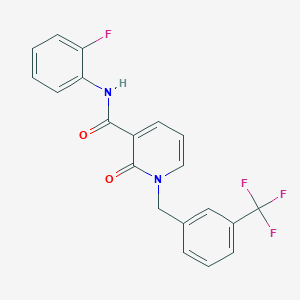

![methyl 5-(((4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2566368.png)